1-(Azidomethyl)-4-methoxybenzene
Overview
Description
1-(Azidomethyl)-4-methoxybenzene: is an organic compound that features an azide group (-N₃) attached to a benzene ring substituted with a methoxy group (-OCH₃)
Scientific Research Applications
1-(Azidomethyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry to form triazoles.
Materials Science: Utilized in the functionalization of materials, such as carbon nanostructures, to enhance their properties.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Pharmaceuticals: Potentially used in the development of new drugs and therapeutic agents due to its reactivity and ability to form stable triazole linkages.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the following steps:
Formation of 4-methoxybenzyl chloride: This is achieved by reacting 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Substitution Reaction: The 4-methoxybenzyl chloride is then reacted with sodium azide (NaN₃) in an aprotic solvent such as dimethylformamide (DMF) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group is highly reactive in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents like triphenylphosphine (PPh₃) and water.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Triphenylphosphine (PPh₃) and water.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions.
Aminomethyl Derivatives: Formed from reduction reactions.
Comparison with Similar Compounds
1-(Azidomethyl)-4-ethenylbenzene: Contains an ethenyl group instead of a methoxy group.
1-(Azidomethyl)-5H-tetrazole: Features a tetrazole ring instead of a benzene ring.
4-(Azidomethyl)benzoic acid: Contains a carboxylic acid group instead of a methoxy group.
Uniqueness: 1-(Azidomethyl)-4-methoxybenzene is unique due to the presence of both an azide group and a methoxy group on the benzene ring
Properties
IUPAC Name |
1-(azidomethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKGGJYLHBHSQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448727 | |
Record name | 1-(azidomethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-37-9 | |
Record name | 1-(azidomethyl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating a triazole ring into the acridone structure in the context of anticancer activity?
A1: Triazole rings are known to possess a variety of biological activities, and their incorporation into drug molecules can enhance their pharmacological properties. [, ] In the context of anticancer activity, triazoles can contribute to improved binding affinity to target proteins, enhanced cellular uptake, and increased metabolic stability. The specific impact of the triazole ring on the activity of the acridone derivatives would depend on factors such as its position, substitution pattern, and the overall structure of the molecule.
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